molecular formula C10H9F3O3 B3041751 Methyl 2-(2,2,2-trifluoroethoxy)benzoate CAS No. 35453-44-2

Methyl 2-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B3041751
CAS No.: 35453-44-2
M. Wt: 234.17 g/mol
InChI Key: GRNHMSANGQEPRV-UHFFFAOYSA-N
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Description

Methyl 2-(2,2,2-trifluoroethoxy)benzoate (CAS 35453-44-2) is a fluorinated benzoate ester that serves as a versatile synthetic intermediate in modern organic chemistry and drug discovery . The introduction of the 2,2,2-trifluoroethoxy group profoundly alters the molecule's physicochemical properties, enhancing characteristics such as metabolic stability and lipophilicity, which are crucial for developing effective pharmaceuticals and agrochemicals . The compound can be synthesized via a nucleophilic aromatic substitution reaction, for instance, from methyl 2-fluorobenzoate and 2,2,2-trifluoroethanol in the presence of a strong base like potassium tert-butoxide . Its structure is characterized by a molecular formula of C 10 H 9 F 3 O 3 and a molecular weight of 234.17 g/mol . Key spectroscopic features, as inferred from a closely related ethyl ester analog, include distinctive signals in 1 H, 13 C, and 19 F NMR spectra, with the trifluoroethoxy group giving a quartet near δ H 4.41 and a singlet near δ F -74.0 . In research, this methyl ester is a valuable precursor for further transformations. It can be hydrolyzed to 2-(2,2,2-trifluoroethoxy)benzoic acid, a key intermediate for generating more complex molecules such as amides, acid chlorides, and heterocycles like oxazolines . These derivatives are explored for their potential biological activities and as ligands in catalysis. The ortho-positioning of the trifluoroethoxy group relative to the ester function is of particular interest, as it can influence the molecule's conformation and electronic properties, potentially leading to novel applications and reactivity profiles . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,2,2-trifluoroethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-9(14)7-4-2-3-5-8(7)16-6-10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNHMSANGQEPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methyl 2 2,2,2 Trifluoroethoxy Benzoate

Established Synthetic Routes for 2-(2,2,2-trifluoroethoxy)benzoate Derivatives

The synthesis of methyl 2-(2,2,2-trifluoroethoxy)benzoate and its derivatives can be achieved through several strategic approaches, primarily involving the formation of the ester or the ether linkage.

Esterification Approaches Utilizing 2-(2,2,2-trifluoroethoxy)benzoic Acid Precursors

A primary and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-(2,2,2-trifluoroethoxy)benzoic acid. This acid-catalyzed condensation reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack. Methanol then acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst.

Table 1: Reaction Parameters for Fischer Esterification

ParameterDescription
Substrates 2-(2,2,2-trifluoroethoxy)benzoic acid, Methanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or similar strong acid
Conditions Reflux temperature
Mechanism 1. Protonation of carbonyl group2. Nucleophilic attack by methanol3. Proton transfer4. Elimination of water5. Deprotonation to yield ester

Etherification Strategies Involving Nucleophilic Aromatic Substitution with 2,2,2-Trifluoroethanol (B45653) on Halogenated Benzoate (B1203000) Intermediates

An alternative synthetic strategy involves forming the trifluoroethoxy ether linkage via a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a suitable halogenated benzoate intermediate, such as methyl 2-chlorobenzoate (B514982) or methyl 2-fluorobenzoate (B1215865), is treated with 2,2,2-trifluoroethanol in the presence of a strong base.

For the SNAr mechanism to proceed effectively, the aromatic ring must be activated by electron-withdrawing groups. The ester group at the ortho position provides some activation. The reaction is typically facilitated by forming the sodium 2,2,2-trifluoroethoxide in situ using a base like sodium hydride. In some cases, a copper catalyst (e.g., copper(I) iodide or bromide) is employed to facilitate the displacement of the halogen leaving group. The rate of reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being the most effective for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the ipso-carbon more susceptible to nucleophilic attack.

Table 2: Key Components for SNAr Etherification

ComponentRoleExample(s)
Aromatic Substrate ElectrophileMethyl 2-chlorobenzoate, Methyl 2-fluorobenzoate
Nucleophile Replaces leaving group2,2,2-Trifluoroethanol
Base Deprotonates alcoholSodium Hydride (NaH)
Catalyst (optional) Facilitates reactionCopper(I) Iodide (CuI), Copper(I) Bromide (CuBr)
Solvent Aprotic polarN,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP)

Synthetic Pathways to Analogous Bis(trifluoroethoxy)benzoate Compounds

The synthesis of benzoate esters bearing two trifluoroethoxy groups, such as methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, follows similar principles. chemicalbook.com These compounds are valuable intermediates, notably in the synthesis of pharmaceuticals. google.com

One common pathway begins with a di-halogenated benzoic acid, for instance, 2-bromo-5-chlorobenzoic acid or 2,5-dihydroxybenzoic acid. chemicalbook.com

From Di-halogenated Precursors : Reacting a substrate like 5-bromo-2-chlorobenzoic acid with an excess of 2,2,2-trifluoroethanol in the presence of a strong base and a copper catalyst can substitute both halogens with trifluoroethoxy groups. The resulting 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid can then be esterified with methanol as described in section 2.1.1.

From Dihydroxy Precursors : Alternatively, 2,5-dihydroxybenzoic acid can be di-etherified using a trifluoroethylating agent, such as a 2,2,2-trifluoroethyl halide, in the presence of a base to form the bis(trifluoroethoxy)benzoic acid, which is subsequently esterified. ontosight.ai

These multi-step processes ultimately yield the target bis-substituted ester, which serves as a building block for more complex molecules. nih.gov

Chemical Reactivity and Functional Group Interconversions of the Benzoate Ester

The chemical reactivity of this compound is centered on the ester functionality, which can undergo hydrolysis to the parent carboxylic acid or be derivatized to other functional groups.

Hydrolysis Mechanisms to Yield 2-(2,2,2-trifluoroethoxy)benzoic Acid

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(2,2,2-trifluoroethoxy)benzoic acid, under either acidic or basic conditions. rsc.org

Base-Catalyzed Hydrolysis (Saponification) : This is a common and often irreversible method. It involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion as the leaving group. The methoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the sodium salt of the acid. Acidification in a separate workup step is required to yield the neutral carboxylic acid. chemspider.com

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers, methanol is eliminated, regenerating the carboxylic acid and the acid catalyst. This reaction is an equilibrium process, and the hydrolysis can be favored by using a large excess of water. oieau.fr

Derivatization of Ester and Carboxylic Acid Moieties to Advanced Scaffolds (e.g., amide formation)

The ester and its corresponding carboxylic acid are versatile intermediates for the synthesis of more complex molecular architectures, particularly those containing amide bonds. google.com The conversion to amides is a key transformation. libretexts.org

A typical synthetic sequence involves first hydrolyzing the methyl ester to 2-(2,2,2-trifluoroethoxy)benzoic acid, as detailed previously. The carboxylic acid is then "activated" to facilitate reaction with an amine, which is generally not nucleophilic enough to displace the methoxy (B1213986) group of the ester directly. researchgate.net

Common activation methods include:

Conversion to Acyl Chloride : The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride. This intermediate readily reacts with a primary or secondary amine to form the corresponding amide with the elimination of HCl. google.com

Use of Coupling Reagents : A wide array of peptide coupling reagents (e.g., DCC, EDC) can be used to facilitate the direct condensation of the carboxylic acid with an amine, forming the amide bond under milder conditions.

This methodology has been applied to the synthesis of complex heterocyclic structures. For example, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid has been converted to its corresponding benzohydrazide (B10538) (an amide derivative), which then serves as a key intermediate for synthesizing 1,3,4-oxadiazole (B1194373) and 1,3-thiazolidin-4-one derivatives with potential biological activities. nih.govnih.gov

Transesterification Reactions and Their Mechanistic Implications

Transesterification is a fundamental organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy group. This process is typically catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound, transesterification would involve the substitution of the methyl group with a different alkyl group from an alcohol (R-OH).

The reaction can be represented as follows:

General Transesterification Reaction:

Mechanistic Considerations:

The mechanism of transesterification can proceed through two primary pathways, depending on the catalytic conditions. masterorganicchemistry.com

Base-Catalyzed Transesterification: This mechanism is initiated by the nucleophilic attack of an alkoxide ion (RO⁻) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the methoxide ion (CH₃O⁻) is eliminated, leading to the formation of the new ester. The use of a large excess of the reactant alcohol can shift the equilibrium towards the product side.

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfer steps, methanol is eliminated as a leaving group, and deprotonation of the resulting product yields the new ester.

The presence of the 2-(2,2,2-trifluoroethoxy) group is expected to influence the rate of these reactions. The trifluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, both base-catalyzed and acid-catalyzed transesterification reactions of this compound are anticipated to proceed more readily compared to unsubstituted methyl benzoate.

Illustrative Comparison of Relative Reactivity in Transesterification:

CompoundElectronic Effect of SubstituentExpected Relative Rate of Transesterification
Methyl 4-methoxybenzoateElectron-donatingSlower
Methyl benzoateNeutralBaseline
This compound Electron-withdrawing Faster
Methyl 4-nitrobenzoateStrongly electron-withdrawingFastest

This table illustrates expected trends based on electronic effects and is not based on experimental data for the target compound.

Exploration of Carbonyl Reactivity of the Ester Group

The carbonyl group in an ester is a key site for nucleophilic acyl substitution reactions. The reactivity of this group in this compound is significantly influenced by the electronic properties of the 2-(2,2,2-trifluoroethoxy) substituent.

The electron-withdrawing nature of the trifluoroethoxy group enhances the electrophilicity of the carbonyl carbon. chegg.comallstudiesjournal.com This makes the ester more reactive towards nucleophiles compared to methyl benzoate itself. brainly.com This increased reactivity can be observed in reactions such as hydrolysis (saponification).

Hydrolysis (Saponification):

The hydrolysis of esters in the presence of a base (saponification) is a common reaction that yields a carboxylate salt and an alcohol. For this compound, the reaction is as follows:

Saponification Reaction:

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide ion to yield the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. The enhanced electrophilicity of the carbonyl carbon in the target molecule suggests that its rate of saponification will be faster than that of methyl benzoate. Studies on substituted methyl benzoates have shown that electron-withdrawing groups increase the rate of hydrolysis. oieau.frresearchgate.net

Reactivity Comparison for Nucleophilic Acyl Substitution:

Reaction TypeReagentExpected Reactivity of this compound
SaponificationNaOHHigher than methyl benzoate
AmmonolysisNH₃Higher than methyl benzoate
Grignard ReactionR-MgBrHigher than methyl benzoate

This table presents expected reactivity based on the electronic effects of the substituent.

Spectroscopic Characterization and Structural Elucidation of Methyl 2 2,2,2 Trifluoroethoxy Benzoate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework and for the direct observation of the fluorine atoms in Methyl 2-(2,2,2-trifluoroethoxy)benzoate.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the three different proton environments: the aromatic ring, the trifluoroethoxy group, and the methyl ester group.

Aromatic Protons: The four protons on the benzene (B151609) ring are chemically non-equivalent due to the two different substituents at positions 1 and 2. This arrangement typically results in a complex multiplet pattern in the aromatic region, approximately between δ 6.9 and 7.9 ppm. The proton ortho to the ester group is expected to be the most downfield, while the proton ortho to the trifluoroethoxy group would be the most upfield.

Trifluoroethoxy Protons (-OCH₂CF₃): The two methylene (B1212753) protons of the trifluoroethoxy group are adjacent to a trifluoromethyl group. Their signal is expected to appear as a quartet due to coupling with the three neighboring fluorine atoms (³JHF). This quartet would likely be found in the range of δ 4.4-4.6 ppm.

Methyl Ester Protons (-COOCH₃): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will produce a sharp singlet in the spectrum, typically around δ 3.9 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H6.9 - 7.9Multiplet
-OCH₂CF₃4.4 - 4.6Quartet (q)
-COOCH₃~3.9Singlet (s)

The broadband proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are anticipated.

Ester Carbonyl Carbon (-COO-): The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum, typically in the range of δ 165-167 ppm. beilstein-journals.org

Aromatic Carbons: The six carbons of the benzene ring are all chemically distinct and will give rise to six separate signals. The carbon attached to the ester group (C1) and the carbon attached to the ether oxygen (C2) are expected between δ 120 and 160 ppm. The other four aromatic carbons will resonate in the typical range of δ 115-135 ppm. libretexts.org

Fluoroethoxy Carbons (-OCH₂CF₃): The trifluoromethyl carbon (-CF₃) signal is split into a quartet by the three attached fluorine atoms (¹JCF) and is expected around δ 123 ppm (q, J ≈ 275-280 Hz). rsc.org The methylene carbon (-OCH₂) signal is also coupled to the fluorine atoms, appearing as a quartet (²JCF) around δ 60-65 ppm (q, J ≈ 35-40 Hz).

Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group will appear as a single peak at the upfield end of the spectrum, typically around δ 52 ppm. beilstein-journals.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F-coupling)
-C OO-165 - 167Singlet
Aromatic C -O155 - 160Singlet
Aromatic C -C=O120 - 125Singlet
Aromatic C -H115 - 135Singlet
-C F₃~123Quartet (q)
-OC H₂-60 - 65Quartet (q)
-OOC H₃~52Singlet

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. nih.gov For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. They are coupled to the two protons on the adjacent methylene group. Consequently, the ¹⁹F NMR spectrum is expected to show a single signal, a triplet, due to this coupling (³JHF). The chemical shift for a CF₃ group attached to an ether oxygen typically appears in the range of δ -70 to -80 ppm relative to a CFCl₃ standard. rsc.org This single triplet provides unambiguous confirmation of the trifluoroethoxy moiety.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum reveals the key functional groups within this compound.

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl stretch is expected in the region of 1720-1740 cm⁻¹. researchgate.net

C-F Stretches: The trifluoromethyl group will produce very strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹, which are indicative of C-F stretching vibrations.

C-O Stretches: Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the ester group will appear around 1250-1300 cm⁻¹, while the aryl-alkyl ether C-O stretch will show a band near 1050-1150 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions corresponding to the carbon-carbon stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ range.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups are expected just below 3000 cm⁻¹.

Table 3: Predicted FTIR Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-HStretch>3000Medium
Aliphatic C-HStretch<3000Medium
Ester C=OStretch1720 - 1740Strong
Aromatic C=CStretch1450 - 1600Medium-Weak
Ester/Ether C-OStretch1050 - 1300Strong
C-FStretch1100 - 1300Very Strong

FT-Raman spectroscopy offers complementary information to FTIR, as the selection rules for vibrational modes differ. nih.gov

Aromatic Ring Vibrations: The symmetric vibrations of the benzene ring, which are often weak in the FTIR spectrum, typically produce strong signals in the FT-Raman spectrum. The aromatic ring breathing mode near 1000 cm⁻¹ is a characteristic example.

C=O Stretch: The ester carbonyl stretch is also observable in the Raman spectrum, typically in the same region as in the FTIR spectrum (1720-1740 cm⁻¹), though its intensity can vary.

C-F Stretches: In contrast to their very strong intensity in FTIR, C-F vibrations are generally weak in Raman spectra.

Skeletal Vibrations: The complex skeletal vibrations of the entire molecule in the fingerprint region (<1000 cm⁻¹) can provide a unique pattern for identification.

The combination of FTIR and FT-Raman provides a more complete picture of the vibrational modes of this compound, aiding in its definitive structural confirmation. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of a compound. For a molecule like this compound, both high-resolution and tandem mass spectrometry techniques would be indispensable for its unequivocal identification and the study of its potential derivatives or transformation products.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and confirming its molecular formula. mdpi.com For this compound, with a molecular formula of C₁₀H₉F₃O₃, HRMS would be used to measure the mass of its molecular ion or, more commonly, its protonated or sodiated adducts with a very low margin of error (typically < 5 ppm).

This precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing strong evidence for the compound's identity. The theoretically calculated exact masses for various ions of this compound are presented below. An experimental HRMS measurement matching these values would confirm the molecular formula.

Table 1. Theoretically Calculated High-Resolution Mass Data for this compound
Ionic SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]⁺·[C₁₀H₉F₃O₃]⁺·248.05038
[M+H]⁺[C₁₀H₁₀F₃O₃]⁺249.05766
[M+Na]⁺[C₁₀H₉F₃NaO₃]⁺271.03959

Application of LC-MS/MS for Identification of Transformation Products

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique used to separate, detect, and identify compounds within a complex mixture. nih.gov It is particularly valuable for studying the biotransformation or degradation of a parent compound into various transformation products (TPs). mdpi.commdpi.com

In a hypothetical study, if this compound were subjected to environmental degradation or metabolism, LC-MS/MS could be employed to identify its TPs. The process involves chromatographic separation of the mixture, followed by mass spectrometric analysis where the precursor ion (the molecular ion of a potential TP) is selected and fragmented. The resulting product ion fragmentation pattern provides a structural fingerprint for identification.

Plausible transformation pathways for this compound could include hydrolysis of the ester group to form 2-(2,2,2-trifluoroethoxy)benzoic acid, or hydroxylation at various positions on the benzene ring. An LC-MS/MS method, particularly using Multiple Reaction Monitoring (MRM), would be developed to specifically screen for these predicted products. semanticscholar.org

Table 2. Hypothetical LC-MS/MS Parameters for a Screening Study of Potential Transformation Products (TPs) of this compound
Potential TPMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Plausible Product Ions (m/z)Anticipated Transformation
2-(2,2,2-trifluoroethoxy)benzoic acidC₉H₇F₃O₃235.0420217.0314, 191.0369Ester Hydrolysis
Methyl 3-hydroxy-2-(2,2,2-trifluoroethoxy)benzoateC₁₀H₉F₃O₄265.0526247.0420, 233.0264Aromatic Hydroxylation
Methyl 5-hydroxy-2-(2,2,2-trifluoroethoxy)benzoateC₁₀H₉F₃O₄265.0526247.0420, 233.0264Aromatic Hydroxylation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. mdpi.com The primary chromophore in this compound is the substituted benzene ring. The absorption bands in its UV-Vis spectrum would correspond to π → π* transitions of the aromatic system.

Benzene itself exhibits absorption bands around 255 nm. The presence of the electron-donating trifluoroethoxy group (-OCH₂CF₃) and the electron-withdrawing methyl ester group (-COOCH₃) would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. The spectrum, likely recorded in a solvent such as ethanol (B145695) or acetonitrile (B52724), would be useful for quantitative analysis and for monitoring reactions involving the aromatic ring.

Table 3. Hypothetical UV-Vis Absorption Data for this compound in Ethanol
Expected TransitionPredicted λmax (nm)Associated Chromophore
π → π~270 - 290Substituted Benzene Ring
π → π~230 - 245Substituted Benzene Ring

Advanced X-ray Crystallography Studies for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com If this compound, or a derivative thereof, could be grown as a single crystal of sufficient quality, this technique would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov

This information would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack into a crystal lattice. As no crystal structure has been reported for this compound, the data in the following table is illustrative, representing typical bond lengths for the functional groups present in the molecule.

Table 4. Illustrative Bond Lengths Expected from a Hypothetical X-ray Crystallography Study of this compound
BondTypical Bond Length (Å)Functional Group
C-F1.33 - 1.35Trifluoromethyl Group
C=O1.20 - 1.22Ester Carbonyl
Car-Car1.38 - 1.40Aromatic Ring
Car-O1.36 - 1.38Aromatic Ether
O-Cester1.33 - 1.35Ester

Computational Chemistry and Theoretical Investigations of Methyl 2 2,2,2 Trifluoroethoxy Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. epstem.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive.

For instance, DFT calculations on related benzoate (B1203000) derivatives provide a reference for what might be expected. In a study of methyl benzoate, the HOMO-LUMO energy gap was calculated to be 6.331 eV, indicating significant stability. researchgate.net Similarly, quantum chemical calculations for other complex benzoate molecules have been performed to determine their HOMO-LUMO energies and map their molecular electrostatic potential (MEP), which identifies likely sites for electrophilic and nucleophilic attack. epstem.netdntb.gov.ua

Table 1: Illustrative Frontier Orbital Energies from DFT Studies on Related Compounds

Compound Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) Source
Methyl Benzoate DFT - - 6.331 researchgate.net
2-Methoxy-4-[...]-phenyl-2-methylbenzoate DFT/B3LYP - - - epstem.net
2,6-bis(trifluoromethyl)benzoic acid DFT - - - dntb.gov.ua

Determining the most stable three-dimensional arrangement of atoms, or the optimized geometry, is a primary goal of quantum chemical calculations. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. jmaterenvironsci.com Conformational analysis, often performed using techniques like Potential Energy Surface (PES) scanning, explores the energy of the molecule as a function of its geometry, helping to identify the most stable conformers. researchgate.net

For example, DFT studies on methyl benzoate have reported optimized bond lengths, such as C1-C2 at 1.39 Å, and bond angles, like C1-C2-C3 at 120.10°. researchgate.net Asymmetries in bond angles can often be attributed to interactions between different functional groups within the molecule. researchgate.net In another study on Methyl 2-[(2-methylphenoxy)methyl]benzoate, the dihedral angle between the two phenyl rings was found to be 2.30 (7)°, indicating a nearly planar central structure. nih.govresearchgate.net These types of calculations are essential for understanding the molecule's shape and how it might interact with other molecules.

Table 2: Example Geometric Parameters from Computational Studies on Benzoate Derivatives

Compound Parameter Calculated Value Source
Methyl Benzoate Bond Length (C1-C2) 1.39 Å researchgate.net
Methyl Benzoate Bond Length (C1-H7) 1.08 Å researchgate.net
Methyl Benzoate Bond Angle (C1-C2-C3) 120.10° researchgate.net
Methyl Benzoate Bond Angle (C2-C1-C6) 119.36° researchgate.net
Methyl 2-[(2-methylphenoxy)methyl]benzoate Dihedral Angle (between phenyl rings) 2.30 (7)° nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, intramolecular interactions, and the stabilization energy associated with hyperconjugative effects. dntb.gov.ua By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the delocalization of electron density, which is a key factor in molecular stability.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend beyond the static picture provided by quantum calculations to explore the dynamic behavior of molecules and their interactions with other systems, particularly biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen potential drug candidates by predicting their binding affinity and interaction patterns within the active site of a target protein. nih.govnih.gov The output is often a "docking score," which estimates the binding free energy, and a detailed view of intermolecular interactions like hydrogen bonds and hydrophobic contacts.

While specific docking studies on Methyl 2-(2,2,2-trifluoroethoxy)benzoate are not available, numerous studies have been conducted on similar benzoic acid derivatives against various protein targets. For instance, several benzoic acid derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease, with docking scores used to identify the most promising candidates. nih.gov In another study, benzimidazole (B57391) derivatives were docked into the active site of α-glucosidase to investigate their inhibitory potential. nih.gov Such studies demonstrate the utility of docking in identifying key binding interactions and guiding the development of new therapeutic agents. dntb.gov.uaresearchgate.net

Table 3: Illustrative Molecular Docking Results for Benzoic Acid Derivatives against Protein Targets

Ligand Protein Target Docking Score (unitless or kcal/mol) Key Interacting Residues Source
Benzoic Acid Derivatives SARS-CoV-2 Main Protease -42.13 to -48.77 (arbitrary units) Not specified nih.gov
Benzimidazole-Schiff Base Hybrids α-Glucosidase Not specified Not specified nih.gov
Flavonoids α-Glucosidase and α-Amylase Not specified Not specified researchgate.net
2,6-bis(trifluoromethyl)benzoic acid EGFR ATP Binding Site (1M17) Not specified Not specified dntb.gov.ua

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-receptor complex predicted by molecular docking. researchgate.net By simulating the complex in a realistic environment (e.g., in water), researchers can observe how the ligand's binding pose changes and evaluate the stability of its interactions with the protein. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein backbone from its initial position, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. researchgate.net

For example, MD simulations have been used to validate the stability of inhibitors bound to the main protease of SARS-CoV-2. researchgate.net Studies on the effect of 2,2,2-trifluoroethanol (B45653) (TFE), a component of the title compound, in water mixtures have used MD simulations to understand how it stabilizes peptide secondary structures by aggregating around them. nih.gov These simulations confirm the stability of ligand-protein complexes and provide insights into the molecular basis of their interactions. researchgate.netuq.edu.au

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used in medicinal chemistry and environmental science to predict the properties of chemical compounds based on their molecular structure. nih.govnih.gov These ligand-based approaches are particularly valuable when the three-dimensional structure of a biological target is unknown. nih.govresearchgate.net By correlating variations in molecular descriptors with changes in biological activity or environmental fate, QSAR models can forecast the behavior of novel or unstudied molecules like this compound. nih.govresearchgate.net

While specific experimental studies on the biological activities of this compound are not extensively documented in publicly available literature, QSAR and pharmacophore modeling provide a framework for theoretical prediction.

QSAR Analysis: A QSAR model for this compound would involve calculating a series of molecular descriptors that quantify its physicochemical properties. These descriptors fall into several categories, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). nih.gov For this compound, key descriptors would likely include the electronegativity of the trifluoroethoxy group, the aromatic nature of the benzoate ring, and the ester linkage's potential for hydrogen bonding. By building a statistical model using a training set of structurally similar benzoate derivatives with known biological activities, one could predict the potential efficacy of this specific compound against various targets. bio-hpc.eunih.gov

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for biological activity. researchgate.net For this compound, a hypothetical pharmacophore model could be generated based on its structural components. Key features would likely include a hydrogen bond acceptor (the carbonyl oxygen of the ester), an aromatic ring feature, and a hydrophobic feature associated with the trifluoroethoxy group. researchgate.net This model could then be used to screen virtual compound libraries to identify other molecules that might exhibit similar biological activities. nih.gov

Ligand Efficacy: Ligand efficacy (LE) metrics are used to assess the quality of a compound by relating its potency to its physicochemical properties, such as size or lipophilicity. biorxiv.orgnih.gov For instance, Lipophilic Ligand Efficiency (LLE) relates potency to lipophilicity (LogP). nih.gov Predicting these values for this compound would first require predicting its potency (e.g., IC50 or Ki) against a specific target via a validated QSAR model. biorxiv.org These efficiency scores help prioritize compounds during the early stages of drug discovery. nih.gov

Hypothetical Data Table: Predicted Biological Activities (QSAR)

This table is an illustrative example of predicted data from a hypothetical QSAR model. The targets and values are not based on experimental results.

TargetPredicted Activity (pIC50)Key Descriptors in Model
Cyclooxygenase-2 (COX-2)6.2ALogP, Polar Surface Area, Dipole Moment
Monoamine Oxidase B (MAO-B)5.8E(HOMO), Molecular Weight, H-Bond Acceptors
GABAA Receptor4.9Molecular Shape Indices, E(LUMO)

Hypothetical Data Table: Pharmacophore Features

This table illustrates potential pharmacophoric features of this compound for interaction with a hypothetical receptor.

FeatureTypeLocation
Feature 1Aromatic RingBenzoate Ring
Feature 2Hydrogen Bond AcceptorCarbonyl Oxygen
Feature 3Hydrogen Bond AcceptorEther Oxygen
Feature 4Hydrophobic/Negative IonizableTrifluoromethyl Group

QSAR models are also extensively used to predict the environmental fate of organic compounds, which is crucial for assessing potential risks. nih.govnih.gov For this compound, models can estimate its persistence and degradation pathways in various environmental compartments like water, soil, and air.

Environmental Persistence: The presence of the trifluoroethoxy group is a key structural feature influencing the environmental behavior of this molecule. Organofluorine compounds, particularly those with perfluorinated moieties, are known for their high persistence. tandfonline.comresearchgate.net The strong carbon-fluorine bond is resistant to both biotic and abiotic degradation processes. mdpi.com QSAR models for persistence often use descriptors such as the number of halogen atoms, molecular weight, and octanol-water partition coefficient (Kow) to predict half-lives in different media. nih.gov

Degradation Parameters: The primary degradation pathways for a compound like this compound would likely be hydrolysis of the ester bond and potential microbial degradation of the aromatic ring. acs.orgnih.gov

Hydrolysis: QSAR models can predict the rate of hydrolysis under different pH conditions. For carboxylic acid esters, hydrolysis can be a significant degradation pathway in aquatic environments. acs.org

Biodegradation: Predicting biodegradability is more complex. QSAR models for biodegradation often rely on fragment-based approaches, identifying structural motifs that are either readily degradable or recalcitrant. nih.gov The fluorinated ether moiety in this compound would be predicted to be highly resistant to microbial attack. tandfonline.commdpi.com

Photolysis: Degradation by hydroxyl radicals in the atmosphere or water can also be estimated using QSAR, often correlating reaction rates with electronic properties like the energy of the Highest Occupied Molecular Orbital (E(HOMO)). nih.gov

Given its structure as a fluorinated aromatic ester, it is probable that QSAR models would predict a relatively high degree of environmental persistence for this compound, primarily due to the stability of the C-F bonds. tandfonline.comresearchgate.net

Hypothetical Data Table: Predicted Environmental Fate Parameters (QSAR)

This table is an illustrative example of predicted data from a hypothetical environmental QSAR model. The values are not based on experimental results.

ParameterPredicted ValueEnvironmental CompartmentKey Descriptors in Model
Biodegradation Half-Life> 180 daysWater/SoilNumber of Fluorine Atoms, Functional Group Flags
Atmospheric OH Radical Reaction Rate1.5 x 10⁻¹² cm³/molecule-sAtmosphereE(HOMO), Ionization Potential
Hydrolysis Half-Life (pH 7)85 daysWaterSteric and Electronic parameters of ester group
Soil Adsorption Coefficient (log Koc)2.8Soillog Kow, Polar Surface Area

Structure Activity Relationship Sar Studies of Methyl 2 2,2,2 Trifluoroethoxy Benzoate and Its Analogs

Influence of the Trifluoroethoxy Moiety on Observed Biological Activities in Analogues

The 2,2,2-trifluoroethoxy group is a significant feature of the molecule, and its presence is expected to substantially impact the compound's biological profile. The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, which in turn affects their biological activity.

The trifluoroethoxy group, and more broadly, trifluoromethyl and trifluoromethoxy groups, are known to influence several key parameters in drug design. mdpi.com These groups are highly lipophilic, which can enhance the molecule's ability to cross cell membranes and improve its pharmacokinetic profile. mdpi.com For instance, fluorinated moieties can increase metabolic stability and improve binding affinity to biological targets. mdpi.com

In a study of 2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives, the presence of the bis(2,2,2-trifluoroethoxy) substitution was a core feature of the synthesized compounds that exhibited antiglioma activity. acs.org While this study did not systematically vary the trifluoroethoxy group, its inclusion in a series of biologically active compounds suggests its importance for the observed effects. acs.org

The trifluoroethoxy group can act as a bioisostere for other chemical groups, meaning it can replace another group without significantly altering the molecule's shape, but it can change its electronic and lipophilic properties. nih.gov This strategic replacement can lead to improved potency and a better safety profile. The strong electronegativity of the fluorine atoms in the trifluoroethoxy group can also influence the electronic environment of the entire molecule, potentially affecting its interaction with target proteins.

Table 1: Physicochemical Properties Influenced by Trifluoroalkoxy Groups

Property Influence of Trifluoroalkoxy Group Reference
Lipophilicity Generally increases, potentially improving membrane permeability. mdpi.com
Metabolic Stability Often enhanced due to the strength of the C-F bond. mdpi.com
Binding Affinity Can be improved through favorable interactions with the target protein. mdpi.com

Impact of Substituents on the Benzoate (B1203000) Aromatic Ring System

The substitution pattern on the benzoate aromatic ring is a critical determinant of a molecule's biological activity. The nature, position, and electronic properties of substituents can profoundly affect how the molecule interacts with its biological target.

In a series of 2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives, various substituents were introduced on a separate phenyl ring attached to the thiazolidinone core. acs.org Although not directly on the benzoate ring of our subject compound, the findings from this study offer valuable insights into how aromatic substitution can modulate activity. For example, compounds with electron-donating groups (like dimethyl) and electron-withdrawing groups (like chloro) on the appended phenyl ring showed potent antiglioma activity. acs.org Specifically, a derivative with a 3,4-dimethylphenyl group and another with a 2-chlorophenyl group were among the most effective. acs.org This suggests that both electronic and steric factors of the substituents play a role in the biological outcome.

Table 2: In Vitro Antiglioma Activity of Selected 2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one Derivatives

Compound Substituent on Phenyl Ring IC50 (µg/mL) Reference
5b 3,4-Dimethyl 9.48 acs.org
5c 2-Chloro 12.16 acs.org

| 5e | 4-Chloro | 6.43 | acs.org |

Data from a study on structurally related compounds, not direct analogs of Methyl 2-(2,2,2-trifluoroethoxy)benzoate.

These findings underscore the principle that even subtle changes to the substitution pattern on an aromatic ring can lead to significant differences in biological potency. The optimal substituent would depend on the specific target and the nature of the binding pocket.

Comparative Analysis of Ester vs. Carboxylic Acid Analogues Regarding Biological Potency

The functional group at the 1-position of the benzoate ring, in this case, a methyl ester, is another key site for modification that can significantly impact biological activity. The conversion of an ester to its corresponding carboxylic acid can alter a compound's polarity, solubility, and ability to form hydrogen bonds.

Generally, carboxylic acids are more polar and can act as hydrogen bond donors and acceptors, which can be crucial for binding to a biological target. Esters, being less polar, may have better membrane permeability and can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid form.

In a study on 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1, it was demonstrated that the carboxylic acid form of the compounds was essential for biological activity. nih.gov The corresponding methyl ester analogues were found to be inactive, suggesting that the carboxylic acid group was directly involved in the binding to the target proteins. nih.gov This highlights a common theme in medicinal chemistry where a free carboxylic acid is a key pharmacophoric feature.

Conversely, in other contexts, the ester form may be more advantageous. For instance, if the target is located within a lipid-rich environment, the greater lipophilicity of the ester could lead to higher local concentrations and thus greater potency. The choice between an ester and a carboxylic acid is therefore highly dependent on the specific biological target and the desired pharmacokinetic properties.

Stereochemical Considerations in Structurally Related Trifluoroethoxy-Substituted Compounds

Stereochemistry plays a pivotal role in the interaction of small molecules with biological systems, which are inherently chiral. While this compound itself is achiral, the introduction of chiral centers through substitution on the molecule could lead to stereoisomers with different biological activities.

The importance of stereochemistry has been demonstrated in the synthesis of benzannulated spiroketals, where the stereocontrolled synthesis led to different diastereomers with distinct conformations. nih.gov This conformational rigidity, influenced by stereochemistry, can dictate how a molecule fits into a binding site.

In the context of trifluoroethoxy-substituted compounds, if a chiral center were introduced, for example, on the ethoxy chain or through substitution on the benzoate ring, it would be expected that the different enantiomers or diastereomers would exhibit different biological potencies. This is because the spatial arrangement of the atoms would differ, leading to different interactions with the chiral environment of a receptor or enzyme active site.

While specific studies on the stereochemistry of this compound analogs are not available, the general principles of stereoselectivity in drug action strongly suggest that this would be a critical factor to consider in the design of any chiral derivatives.

Mechanistic Studies in Biological Systems in Vitro and in Silico

Investigation of Molecular Targets and Pathway Interactions of Related Compounds

Research into derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a compound structurally related to Methyl 2-(2,2,2-trifluoroethoxy)benzoate, has identified specific molecular targets relevant to cancer therapy. acs.org A series of novel 2,5-bis(2,2,2-trifluoroethoxy) phenyl-linked 1,3-thiazolidin-4-one derivatives were designed and synthesized with the goal of developing potent anticancer agents. acs.org In silico and subsequent in vitro studies on these compounds confirmed their interaction with Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in the study of glioblastoma. acs.orgnih.gov

The pentose (B10789219) phosphate (B84403) pathway (PPP) has also been identified as a target for related methyl benzoate (B1203000) derivatives. nih.gov This metabolic pathway is crucial for cancer progression and the development of drug resistance. nih.gov Specifically, methyl 4-amino benzoate compounds have been shown to inhibit key enzymes in this pathway, Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD). nih.gov

Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase-IV for relevant derivatives)

The inhibition of enzymes is a key mechanism through which many therapeutic agents exert their effects. nih.gov Derivatives of the core benzoate structure have been investigated for their inhibitory activity against various enzymes.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govepa.govresearchgate.net Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net While direct studies on this compound are limited, the broader class of compounds is of interest. For instance, various natural and synthetic compounds are evaluated for DPP-IV inhibition, with some plant extracts showing significant activity and improving glucose homeostasis in preclinical models. dntb.gov.ua Kinetic studies reveal that inhibitors can act through different modes, including non-competitive and mixed-type inhibition, by binding to the active site or allosteric sites of the DPP-IV enzyme. nih.gov

Other Enzyme Inhibition: Structurally related benzoate derivatives have demonstrated inhibitory effects on other enzymes. Halo-substituted mixed ester/amide-based derivatives have been identified as potent inhibitors of jack bean urease, with some compounds showing significantly better activity than the standard inhibitor, thiourea. semanticscholar.org Kinetic analysis of the most active of these compounds indicated a mixed type of inhibition. semanticscholar.org Furthermore, certain methyl benzoate derivatives have been studied as inhibitors of key enzymes in the pentose phosphate pathway, G6PD and 6PGD, which are relevant to cancer cell metabolism. nih.gov

Table 1: In Vitro Enzyme Inhibition by Related Benzoate Derivatives

Compound Class Target Enzyme Key Findings Inhibition Mode Reference
Methyl 4-amino benzoates G6PD IC50 values ranged from 100.8 to 430.8 µM. Not specified nih.gov
Methyl 4-amino benzoates 6PGD IC50 values ranged from 206 to 693.2 µM. Not specified nih.gov
Halo-substituted ester/amide derivatives Jack Bean Urease A 2-chloro-substituted derivative showed an IC50 of 1.6 ± 0.2 nM. Mixed-type semanticscholar.org
Flavonoids DPP-IV Myricetin showed potent inhibition. Non-competitive nih.gov

Cellular Pathway Modulation in In Vitro Models (e.g., apoptosis, cell proliferation)

Derivatives of trifluoroethoxy-substituted benzoic acids have been shown to modulate fundamental cellular pathways, including apoptosis and cell proliferation, in cancer cell lines.

Apoptosis: Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. elifesciences.org Apoptotic cells can release signals that influence their environment, including factors that can induce further apoptosis in neighboring cells. elifesciences.org Studies on 2,5-bis(2,2,2-trifluoroethoxy) phenyl-linked 1,3-thiazolidin-4-one derivatives demonstrated that these compounds can induce apoptosis in glioblastoma cells. researchgate.net Histological analysis of tumors treated with a related antiangiogenic agent delivered via microspheres showed a significant increase in apoptosis. researchgate.net The induction of apoptosis is a key mechanism for the anticancer effects of many compounds, often involving the modulation of proteins central to cell death pathways, such as Bax and Bcl-2. nih.gov

Cell Proliferation: The control of cell proliferation is another crucial aspect of cancer therapy. The same 1,3-thiazolidin-4-one derivatives mentioned above were also found to inhibit the proliferation of glioblastoma cells. acs.org The molecular targets of these compounds, AURKA and VEGFR-2, are directly involved in cell cycle progression and angiogenesis, which supports cell proliferation. acs.org Similarly, studies on desert truffle extracts on colon cancer cell lines showed a reduction in the capacity of cells for proliferation and migration, alongside the induction of apoptosis. nih.gov Flavonoids, another class of natural compounds, are known to interact with various cell survival signaling pathways, including those involving Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), and PI3K/Akt, thereby affecting cell proliferation. nih.gov

In Vitro Efficacy Assessments in Pre-clinical Disease Models (e.g., glioblastoma, anti-diabetic)

The therapeutic potential of this compound analogs has been evaluated in various in vitro disease models.

Glioblastoma: Glioblastoma (GBM) is an aggressive form of brain cancer characterized by rapid cell proliferation and a high degree of angiogenesis. nih.govresearchgate.net Targeting glycolysis is a promising therapeutic approach for GBM. nih.govnih.gov In this context, derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid have been specifically investigated for their antiglioma efficacy. acs.org A series of 1,3-thiazolidin-4-one derivatives bearing the 2,5-bis(2,2,2-trifluoroethoxy) phenyl moiety were tested against the human glioblastoma cell line LN229, demonstrating their potential as anticancer agents. acs.orgnih.gov The efficacy of these compounds is linked to their ability to inhibit AURKA and VEGFR-2, which are key kinases in glioma progression. acs.org

Anti-diabetic Models: In vitro models are essential for the initial screening of compounds with anti-diabetic potential. ijpbs.comnih.gov These assays often focus on key aspects of glucose metabolism, such as insulin (B600854) secretion and glucose uptake. nih.govnih.govresearchgate.net For instance, INS-1 cells are used to measure a compound's effect on insulin secretion, while L6 myoblast cells are used to assess insulin sensitization and glucose uptake via GLUT4 translocation. nih.govresearchgate.net Other assays measure the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion. ijpbs.commdpi.com While specific data for this compound is not available, related hydroxycinnamic acids and their derivatives have shown positive effects in these models, including increasing insulin secretion and sensitizing cells to insulin. nih.gov

Table 2: In Vitro Assays for Anti-Diabetic Potential

Assay Type Cell Line/System Measured Endpoint Purpose Reference
Insulin Secretion INS-1 cells Insulin release Assess insulin secretagogue activity nih.govresearchgate.net
Insulin Sensitization L6 myoblasts GLUT4 translocation Measure improvement in insulin sensitivity nih.govresearchgate.net
Glucose Uptake L6 myoblasts, Yeast cells Glucose absorption Determine direct effects on cellular glucose transport nih.govmdpi.com
Enzyme Inhibition Cell-free α-Amylase / α-Glucosidase activity Screen for inhibition of carbohydrate digestion ijpbs.commdpi.com

Computational Insights into Mechanisms of Action

In silico methods, such as molecular docking, are invaluable for predicting and understanding the mechanisms of action of novel compounds at the molecular level. nih.gov These computational studies provide insights into binding affinities, specific molecular interactions, and potential biological targets.

For derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, molecular docking was used to predict the binding energy and stable binding poses within the active sites of AURKA and VEGFR-2. acs.orgnih.gov These in silico studies were crucial in the design and screening process, identifying which synthesized compounds were most likely to be effective inhibitors before in vitro testing. acs.org The interactions were found to be primarily noncovalent, involving key amino acid residues within the kinase domains of the target enzymes. nih.gov

Similarly, computational analyses were performed for methyl benzoate derivatives targeting the pentose phosphate pathway enzymes G6PD and 6PGD. nih.gov Molecular docking estimated the binding energies and identified the most potent inhibitors from the series, with results that correlated well with the in vitro experimental data. nih.gov For halo-substituted ester/amide derivatives targeting urease, virtual screening against the enzyme's crystal structure (PDB ID: 4H9M) revealed binding energies of -7.8 and -7.9 Kcal/mol for the most promising compounds, elucidating their potential binding modes. semanticscholar.org These computational approaches accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation. acs.orgsemanticscholar.org

Applications in Advanced Chemical Research and Development

Role as Key Intermediates in Complex Molecule Synthesis

The strategic placement of the 2,2,2-trifluoroethoxy group on the benzoate (B1203000) ring makes Methyl 2-(2,2,2-trifluoroethoxy)benzoate a valuable building block in organic synthesis. This moiety can influence the electronic properties, lipophilicity, and metabolic stability of a target molecule, making it a desirable feature in the design of new bioactive compounds.

While direct examples of this compound in pharmaceutical synthesis are not extensively documented in publicly available literature, the broader class of (2,2,2-trifluoroethoxy)benzoic acids and their esters are recognized as important intermediates in the pharmaceutical industry. google.com The trifluoroethoxy group is a key pharmacophore that can enhance the pharmacological profile of a drug candidate.

For instance, a closely related compound, Ethyl 2-(2,2,2-trifluoroethoxy)benzoate, has been utilized in the synthesis of 2-(2-trifluoroethoxyphenyl)oxazolines. mdpi.com Oxazoline (B21484) rings are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. The synthesis involves the hydrolysis of the ethyl ester to the corresponding benzoic acid, followed by conversion to the benzoyl chloride and subsequent reaction with an amino alcohol to form the oxazoline ring. mdpi.com This example illustrates the potential of 2-(2,2,2-trifluoroethoxy)benzoate esters as precursors to complex, fluorine-containing heterocyclic systems of pharmaceutical interest.

Table 1: Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline from a Related Benzoate Ester

StepReactantReagentsProductApplication of Product
1Ethyl 2-(2,2,2-trifluoroethoxy)benzoate1. NaOH, 1,4-dioxane/H2O2. 2M HCl2-(2,2,2-Trifluoroethoxy)benzoic acidIntermediate
22-(2,2,2-Trifluoroethoxy)benzoic acidThionyl chloride2-(2,2,2-Trifluoroethoxy)benzoyl chlorideIntermediate
32-(2,2,2-Trifluoroethoxy)benzoyl chloride2-Amino-2-methylpropan-1-olN-(1-Hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)benzamideIntermediate
4N-(1-Hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)benzamideThionyl chloride2-(2-Trifluoroethoxyphenyl)oxazolinePharmaceutical Scaffold

This table is based on the synthesis of a related compound and illustrates the potential synthetic utility of this compound.

In the field of agrochemicals, the introduction of fluorine atoms into a molecule can significantly enhance its herbicidal or pesticidal activity. While specific use of this compound is not detailed, a more complex derivative, 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, serves as a crucial intermediate in the synthesis of the herbicide tembotrione. Tembotrione is a potent herbicide used for controlling a wide range of weeds in corn.

The synthesis of this intermediate highlights the importance of the trifluoroethoxy moiety in the construction of modern agrochemicals. The presence of this group is often associated with increased efficacy and favorable environmental profiles. Although not a direct application, this underscores the potential of this compound as a foundational building block for the development of new and improved crop protection agents.

Potential Contributions to Materials Science and Optoelectronic Research

Currently, there is a lack of specific research findings detailing the application of this compound in materials science and optoelectronics. However, the incorporation of fluorinated groups into organic materials is a well-established strategy for tuning their physical and electronic properties. Fluorine's high electronegativity and the unique properties of the C-F bond can influence characteristics such as thermal stability, solubility, and electronic energy levels.

It is plausible that this compound could be explored as a monomer or an additive in the development of novel polymers or organic electronic materials. The trifluoroethoxy group could potentially enhance properties relevant to applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or specialty polymers with tailored surface properties. Further research is required to explore these potential contributions.

Utilization in Derivatization Strategies for Enhanced Analytical Performance

For analytical purposes, it could serve as a derivatizing agent itself after conversion to a more reactive form, such as the corresponding acid chloride. Alternatively, it could be the analyte of interest, and its detection could be enhanced through derivatization of its functional groups, though the ester and ether linkages are generally stable under typical GC conditions. Given the increasing interest in fluorinated compounds in environmental and biological matrices, the development of analytical methods, potentially involving derivatization for enhanced detection of compounds like this compound, represents an area for future research.

Environmental Behavior and Degradation Pathways

Hydrolytic Stability and Kinetic Investigations in Aqueous Environments

The hydrolysis of the ester linkage is a primary abiotic degradation pathway for benzoate (B1203000) esters in aqueous environments. oieau.fr The rate of this reaction is significantly dependent on pH and temperature. oieau.fr For methyl benzoates, hydrolysis can proceed under neutral, acidic, and basic conditions, with the base-catalyzed pathway generally being the most significant in typical environmental pH ranges (pH 5-9). oieau.fr

Table 1: Illustrative Hydrolysis Half-lives of Substituted Methyl Benzoates at pH 8 and 10°C

CompoundSubstituentEstimated Half-life (years)
Methyl benzoateNone1.8
Methyl 4-nitrobenzoate4-Nitro0.1
Methyl 4-methoxybenzoate4-Methoxy4.8

This table provides examples of how different substituents can affect the hydrolysis rate of methyl benzoate. The data is extrapolated from studies on related compounds to illustrate potential trends. oieau.fr

Biotransformation Processes in Soil and Aquatic Ecosystems

Biodegradation is a crucial pathway for the removal of benzoate esters from soil and aquatic ecosystems. evergreensinochem.com Microorganisms, particularly bacteria of the genus Pseudomonas, are known to degrade aromatic compounds, including benzoates. nih.govnih.gov The initial step in the aerobic biodegradation of benzoates often involves dioxygenase enzymes, which hydroxylate the aromatic ring to form catechol derivatives. nih.gov These catechols then undergo ring cleavage, leading to intermediates that can enter central metabolic pathways. researchgate.net

The presence of the trifluoroethoxy group in Methyl 2-(2,2,2-trifluoroethoxy)benzoate introduces a carbon-fluorine bond, which is known for its high stability and resistance to microbial degradation. nih.govresearchgate.net While microorganisms can transform organofluorine compounds, the cleavage of the C-F bond is often a challenging and slow process. doi.orgasm.org The biotransformation of fluorinated aromatic compounds can sometimes lead to the formation of dead-end metabolites rather than complete mineralization. doi.org The ultimate fate of the trifluoroethoxy group during the biotransformation of this compound is a key area for further research, as it could potentially lead to the formation of persistent fluorinated intermediates. doi.orgresearchgate.net

Identification and Characterization of Environmental Degradation Products and Metabolites

Based on the known degradation pathways of similar compounds, several potential degradation products and metabolites of this compound can be hypothesized.

Hydrolysis of the ester bond would yield 2-(2,2,2-trifluoroethoxy)benzoic acid and methanol (B129727). This is a primary abiotic degradation product in aqueous environments.

Microbial degradation is likely to proceed through initial enzymatic attack on the aromatic ring. This could lead to the formation of hydroxylated intermediates, such as catechols. For example, a potential metabolite could be a catechol derivative of 2-(2,2,2-trifluoroethoxy)benzoic acid . nih.gov Subsequent ring cleavage of this catechol would produce aliphatic acids that can be further metabolized. researchgate.net

The fate of the trifluoroethoxy group is less certain. It is possible that under certain microbial activities, the C-O bond could be cleaved, releasing 2,2,2-trifluoroethanol (B45653) . Furthermore, the degradation of some fluorinated compounds is known to produce trifluoroacetic acid (TFA) , a persistent and mobile substance in the environment. researchgate.net The release of fluoride (B91410) ions is also a possibility if the C-F bond is eventually cleaved, though this is considered a difficult biological process. nih.govnih.gov

Table 2: Hypothetical Degradation Products and Metabolites of this compound

Precursor CompoundDegradation PathwayPotential Product/Metabolite
This compoundHydrolysis2-(2,2,2-trifluoroethoxy)benzoic acid
This compoundHydrolysisMethanol
2-(2,2,2-trifluoroethoxy)benzoic acidMicrobial OxidationCatechol derivative of 2-(2,2,2-trifluoroethoxy)benzoic acid
2-(2,2,2-trifluoroethoxy)benzoic acidMicrobial MetabolismRing cleavage products (aliphatic acids)
2-(2,2,2-trifluoroethoxy)benzoic acidMicrobial MetabolismTrifluoroacetic acid
2-(2,2,2-trifluoroethoxy)benzoic acidMicrobial MetabolismFluoride ions

Factors Influencing Environmental Fate and Persistence

Several environmental factors can significantly influence the degradation rate and persistence of this compound.

pH: As with other esters, the rate of hydrolysis is highly dependent on pH. oieau.fr Alkaline conditions generally favor the hydrolysis of the ester linkage. oieau.fr

Temperature: Higher temperatures typically increase the rates of both abiotic hydrolysis and microbial degradation. oieau.frevergreensinochem.com

Microbial Activity: The presence of a diverse and adapted microbial community is crucial for the biotransformation of this compound. evergreensinochem.com The rate of biodegradation can be influenced by factors that affect microbial activity, such as nutrient availability, oxygen levels, and the presence of other organic compounds. evergreensinochem.com The recalcitrance of the C-F bond may lead to slower biodegradation compared to its non-fluorinated analogs. nih.gov

Future Research Directions and Perspectives for Methyl 2 2,2,2 Trifluoroethoxy Benzoate

Development of Novel and Sustainable Synthetic Routes with Improved Efficiency

Future research will likely focus on developing more environmentally friendly and efficient methods for the synthesis of Methyl 2-(2,2,2-trifluoroethoxy)benzoate. Traditional methods for producing fluorinated esters often rely on harsh reagents and produce significant waste. sruc.ac.uk Green chemistry principles offer a pathway to more sustainable synthetic processes. jddhs.comchemijournal.com

Key areas for investigation include:

Catalytic Approaches: Exploring novel catalysts, such as biocatalysts or heterogeneous catalysts, could lead to milder reaction conditions, reduced waste, and higher yields. sruc.ac.ukjddhs.com The development of recyclable catalysts is a particularly promising avenue for sustainable synthesis. sruc.ac.uk

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, or developing solvent-free reaction conditions, would significantly improve the environmental footprint of the synthesis. jddhs.comchemijournal.com

Energy-Efficient Techniques: The use of microwave-assisted synthesis, ultrasound, or continuous flow processing could reduce energy consumption and reaction times compared to conventional heating methods. jddhs.comchemijournal.com

A comparative look at potential synthetic improvements is presented in the table below.

Synthetic AspectTraditional ApproachPotential Green AlternativeAnticipated Benefits
Catalyst Stoichiometric strong acids/basesBiocatalysts, recyclable heterogeneous catalystsReduced waste, milder conditions, catalyst reuse
Solvents Halogenated or polar aprotic solventsSupercritical fluids, ionic liquids, bio-based solventsLower toxicity, reduced environmental impact
Energy Conventional heating (reflux)Microwave irradiation, sonication, flow chemistryFaster reactions, lower energy consumption
Atom Economy Multi-step processes with protecting groupsOne-pot reactions, direct C-H functionalizationHigher efficiency, less waste generation

Deeper Mechanistic Elucidation of Interactions in Biological Systems

Understanding how this compound interacts with biological systems at a molecular level is crucial for unlocking its therapeutic potential. The introduction of fluorine can significantly alter a molecule's electronic properties, pKa, and conformational preferences, thereby influencing its biological activity. nih.govnih.gov

Future research should aim to:

Identify Protein Targets: High-throughput screening and proteomics approaches could identify specific protein targets of this compound.

Characterize Binding Interactions: Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, can provide detailed insights into how the compound binds to its targets. The role of the trifluoroethoxy group in modulating binding affinity and selectivity would be of particular interest.

Investigate Metabolic Pathways: Studies on the metabolic fate of the compound are essential to understand its stability, potential metabolites, and pharmacokinetic profile. Fluorination is known to block metabolic oxidation, which can enhance a drug's half-life. nih.gov

Exploration of Undiscovered Applications in Chemical Biology and Materials Science

The unique properties of fluorinated compounds suggest that this compound could have applications beyond traditional pharmaceuticals. numberanalytics.comnumberanalytics.com

Potential areas for exploration include:

Chemical Biology Probes: The compound could be developed as a molecular probe to study biological processes. The fluorine atoms could serve as a handle for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions in a complex biological environment. researchgate.net

Advanced Materials: Fluorinated compounds are widely used in materials science, particularly in the development of liquid crystals and polymers. bohrium.comresearchgate.netrsc.org The properties of this compound could be investigated for its potential use in creating novel materials with tailored optical or electronic properties. researchgate.net The incorporation of fluorine can influence properties such as dielectric anisotropy and thermal stability. rsc.orgresearchgate.net

Potential Application AreaRationale for ExplorationKey Properties to Investigate
Chemical Biology Use of ¹⁹F as an NMR reporter group for studying biological interactions.Binding affinity to specific proteins, cellular uptake, and distribution.
Materials Science (Liquid Crystals) Fluorinated groups can enhance mesomorphic properties and dielectric anisotropy.Phase transition temperatures, optical birefringence, and response to electric fields.
Polymer Chemistry Incorporation into polymers to enhance thermal stability and chemical resistance.Glass transition temperature, thermal decomposition temperature, and solvent resistance.

Integration of Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry and chemoinformatics are powerful tools for accelerating the discovery and optimization of new molecules. nih.govnih.gov These approaches can be used to predict the properties of this compound and to design new derivatives with improved characteristics. researchgate.netchapman.edu

Future computational studies could focus on:

Predicting Physicochemical Properties: Quantum chemical methods can be used to accurately predict properties such as lipophilicity, solubility, and pKa, which are crucial for drug development. chapman.eduncsu.edu

Molecular Docking and Dynamics Simulations: These techniques can be used to model the interaction of the compound with potential biological targets, helping to rationalize its activity and to guide the design of more potent analogs. chapman.edu

ADME/Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the compound, reducing the need for extensive experimental testing in the early stages of development.

The integration of these computational approaches will be instrumental in guiding future experimental work and in realizing the full potential of this compound. researchgate.net

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.